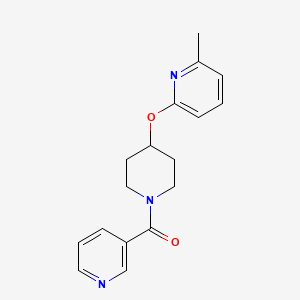

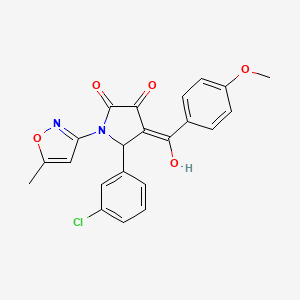

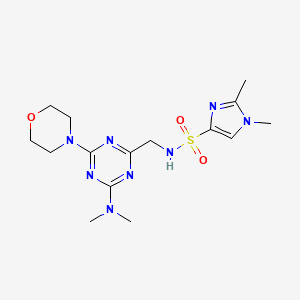

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Thermochemical Studies

The thermochemical properties of compounds involving heterocyclic bases like pyridine and piperidine have been extensively studied. For example, the synthesis and characterization of adducts of tin(IV) chloride with heterocyclic bases provide insights into the enthalpy changes associated with Lewis acid/base reactions, formation, decomposition, and the basicity orders of these compounds (Dunstan, 2003).

Synthesis of Heterocycles

Efficient methods for synthesizing heterocycles containing both piperidine and pyridine rings have been reported. A notable example includes a simple and efficient method for the synthesis of (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, highlighting the potential for application in organic synthesis of similar heterocycles (Zhang et al., 2020).

Electochemical Oxidation

The indirect electrochemical oxidation of piperidin-4-ones in the presence of sodium iodide/sodium methoxide system has been explored, demonstrating the synthesis of α-hydroxyketals and methyl 2,2,5,5-tetramethyl-3-pyrrolidinecarboxylate through electrochemically induced Favorskii rearrangement (Elinson et al., 2006).

Generation of Substance P Antagonists

Research on generating 3-piperidine(methan)amines and their cyclic analogues has provided valuable insights into the synthesis of compounds with potential Substance P antagonist profiles, which could have significant implications for pain management (Knoops et al., 1997).

Antimicrobial Activity

The synthesis and in vitro evaluation of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have revealed compounds with promising antimicrobial activity against bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Crystal Structure Analysis

Crystal structure analysis has been utilized to characterize compounds like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, providing detailed insights into molecular interactions and hydrogen bonding, which are critical for understanding the properties and reactivity of such compounds (Lakshminarayana et al., 2009).

Propriétés

IUPAC Name |

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-4-2-6-16(19-13)22-15-7-10-20(11-8-15)17(21)14-5-3-9-18-12-14/h2-6,9,12,15H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEMJHPNVSSLGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)